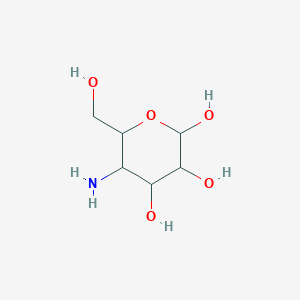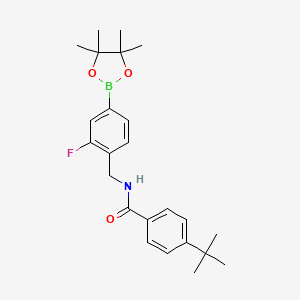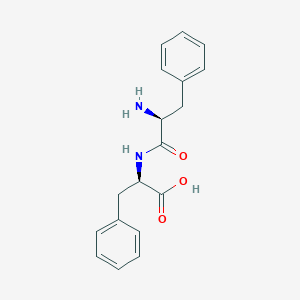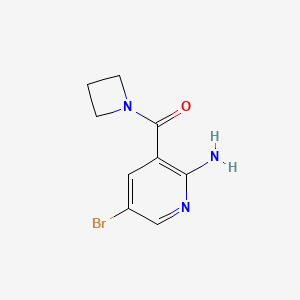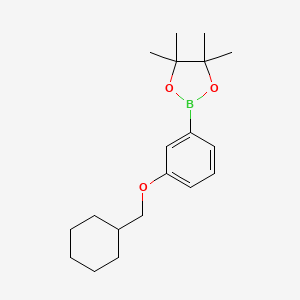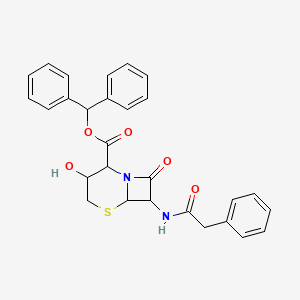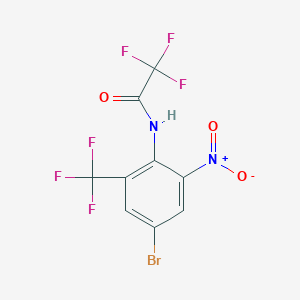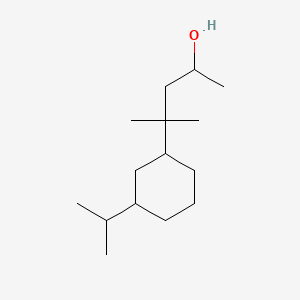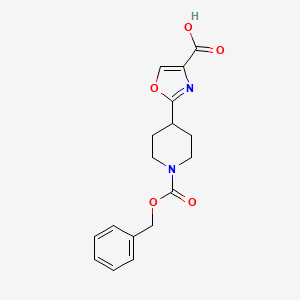
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the benzyloxycarbonyl group. The oxazole ring is then formed through cyclization reactions. Specific reagents and conditions vary, but common steps include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of Benzyloxycarbonyl Group: This step often involves the use of benzyl chloroformate in the presence of a base.
Formation of Oxazole Ring: Cyclization reactions involving nitriles and carbonyl compounds are commonly used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a building block for more complex industrial compounds.
Mechanism of Action
The mechanism of action for 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the oxazole ring may interact with biological targets such as enzymes or receptors. The piperidine ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but lacks the oxazole ring.
2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid: Similar oxazole ring but different substituents.
4-Piperidinebutyric acid hydrochloride: Contains a piperidine ring but different functional groups.
Uniqueness
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid is unique due to the combination of its piperidine and oxazole rings, along with the benzyloxycarbonyl group. This unique structure allows for specific interactions in biological systems and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18N2O5 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C17H18N2O5/c20-16(21)14-11-23-15(18-14)13-6-8-19(9-7-13)17(22)24-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21) |
InChI Key |
VTFONPFBYKMXME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=CO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


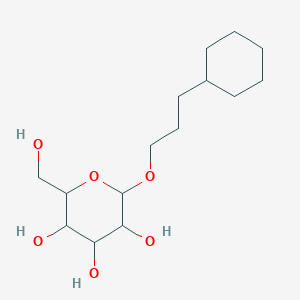

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)
